N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13350775
InChI: InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)
SMILES: CC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C
Molecular Formula: C10H12FNO4S
Molecular Weight: 261.27 g/mol

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine

CAS No.:

Cat. No.: VC13350775

Molecular Formula: C10H12FNO4S

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine -

Specification

Molecular Formula C10H12FNO4S
Molecular Weight 261.27 g/mol
IUPAC Name 2-(3-fluoro-N-methylsulfonylanilino)propanoic acid
Standard InChI InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)
Standard InChI Key BRJYZKCQLGVXFE-UHFFFAOYSA-N
SMILES CC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C
Canonical SMILES CC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine (IUPAC name: (2S)-2-[(3-fluorophenyl)(methylsulfonyl)amino]propanoic acid) features a chiral alanine core with two functional groups: a 3-fluorophenyl ring and a methylsulfonyl group. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing dipole moments and hydrogen-bonding capabilities . The methylsulfonyl moiety enhances hydrophilicity and stability, traits critical for drug design .

Molecular Geometry and Stereochemistry

The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of alanine, a common feature in biologically active amino acids. Computational modeling suggests that the 3-fluorophenyl group adopts a planar orientation relative to the alanine backbone, optimizing π-π stacking interactions with aromatic residues in target proteins .

Physicochemical Properties

While exact data for N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine are unavailable, analogous fluorinated alanines exhibit densities near 1.3 g/cm³ and boiling points exceeding 250°C . The methylsulfonyl group likely increases water solubility compared to non-sulfonylated analogs, as observed in derivatives like HAO472, an alanine-modified anticancer agent .

PropertyEstimated ValueBasis for Estimation
Molecular Weight275.27 g/molCalculated from formula C₁₀H₁₂FNO₄S
Water SolubilityModerateComparison to sulfonamide analogs
logP (Partition Coeff.)1.8–2.4Fluorophenyl and sulfonyl contributions

Synthetic Methodologies

Enzymatic Synthesis Pathways

Recent advances in fluorine biocatalysis enable the stereoselective synthesis of fluorinated alanines. For example, alanine dehydrogenases from Vibrio proteolyticus and Symbiobacterium thermophilum catalyze the conversion of 3-fluoropyruvate to (R)- and (S)-3-fluoroalanine with >85% yield and complete enantiomeric excess . Adapting this approach, N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine could be synthesized via a three-step process:

  • Fluorination: Introduce fluorine to pyruvate using fluorinases.

  • Sulfonylation: React 3-fluoroalanine with methylsulfonyl chloride under basic conditions.

  • Arylation: Couple the sulfonylated intermediate with 3-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling .

Chemical Synthesis Optimization

Key challenges include avoiding racemization during sulfonylation and ensuring regioselectivity in arylation. Catalysts such as palladium tetrakis(triphenylphosphine) for cross-coupling and triethylamine as a base have proven effective in similar reactions .

Biological Activity and Mechanisms

Antimicrobial Applications

Chalcone derivatives modified with amino acids show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The fluorophenyl group in N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine could disrupt bacterial membrane integrity, while the sulfonamide moiety enhances cellular uptake.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its monofluorination at the phenyl ring’s meta position, contrasting with difluorinated analogs like N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine. Monofluorination may reduce steric hindrance, improving target binding compared to bulkier dihalogenated derivatives .

CompoundFluorine SubstitutionKey Biological Property
N-(3-Fluorophenyl)-N-(methylsulfonyl)alaninemeta-monofluoroHypothesized COX-2 inhibition
N-(4-Fluorophenyl)-N-(methylsulfonyl)alaninepara-monofluoroReduced membrane permeability
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alaninemeta,para-difluoroEnhanced hydrophobicity

Challenges and Future Directions

Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Crystallographic Studies: To resolve the compound’s binding mode with target proteins.

  • Metabolic Profiling: Assessing stability in hepatic microsomal assays.

  • Structure-Activity Relationships: Synthesizing analogs with varied fluorine positions.

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